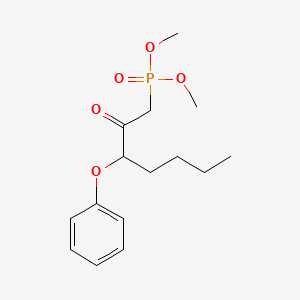
Dimethyl (2-oxo-3-phenoxyheptyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2-oxo-3-phenoxyheptyl)phosphonate is an organophosphorus compound with the molecular formula C11H15O5P. It is known for its applications in organic synthesis, particularly in the formation of carbon-phosphorus bonds. This compound is often used as a reagent in various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-oxo-3-phenoxyheptyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of a heptyl halide with dimethyl phosphite in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the halide by the phosphite group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-oxo-3-phenoxyheptyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates with different oxidation states.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Bases like sodium hydride or potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acids, reduced phosphonates, and substituted phosphonates, depending on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl (2-oxo-3-phenoxyheptyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl (2-oxo-3-phenoxyheptyl)phosphonate exerts its effects involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as enzyme interactions in biological studies or catalytic processes in industrial applications.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2-oxoheptyl)phosphonate
- Dimethyl (2-oxo-3-phenoxypropyl)phosphonate
Uniqueness
Dimethyl (2-oxo-3-phenoxyheptyl)phosphonate is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity compared to other similar phosphonates. This uniqueness makes it particularly useful in specific synthetic applications where the phenoxy group plays a crucial role.
Properties
CAS No. |
61408-52-4 |
|---|---|
Molecular Formula |
C15H23O5P |
Molecular Weight |
314.31 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3-phenoxyheptan-2-one |
InChI |
InChI=1S/C15H23O5P/c1-4-5-11-15(20-13-9-7-6-8-10-13)14(16)12-21(17,18-2)19-3/h6-10,15H,4-5,11-12H2,1-3H3 |
InChI Key |
QFLUTIBQKCBLNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)CP(=O)(OC)OC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















